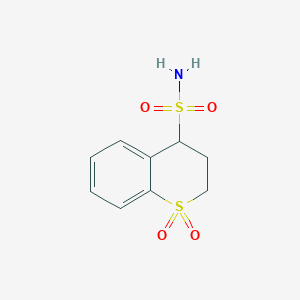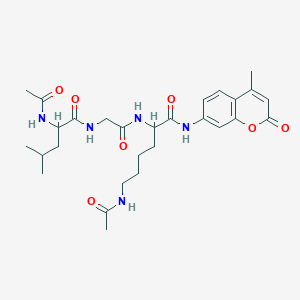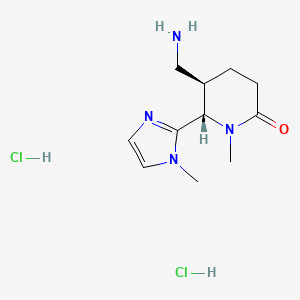
(5R,6S)-5-(Aminomethyl)-1-methyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(5R,6S)-5-(aminomethyl)-1-methyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one dihydrochloride is a synthetic compound with a complex structure It features a piperidin-2-one core substituted with an aminomethyl group, a methyl group, and an imidazolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(5R,6S)-5-(aminomethyl)-1-methyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one dihydrochloride involves multiple steps. The starting materials typically include piperidin-2-one derivatives and imidazole derivatives. The synthetic route may involve:
Formation of the Piperidin-2-one Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: Introduction of the aminomethyl group and the imidazolyl group through nucleophilic substitution reactions.
Methylation: Addition of methyl groups using methylating agents such as methyl iodide or dimethyl sulfate.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(5R,6S)-5-(aminomethyl)-1-methyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
rac-(5R,6S)-5-(aminomethyl)-1-methyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of rac-(5R,6S)-5-(aminomethyl)-1-methyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Altering Cellular Pathways: Affecting cellular processes such as apoptosis, cell proliferation, or differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
rac-(5R,6S)-5-(aminomethyl)-1-methyl-6-(1H-imidazol-2-yl)piperidin-2-one dihydrochloride: Lacks the additional methyl group on the imidazole ring.
rac-(5R,6S)-5-(aminomethyl)-1-methyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one: Lacks the dihydrochloride salt form.
Uniqueness
rac-(5R,6S)-5-(aminomethyl)-1-methyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one dihydrochloride is unique due to its specific substitution pattern and the presence of both the aminomethyl and imidazolyl groups
Eigenschaften
Molekularformel |
C11H20Cl2N4O |
|---|---|
Molekulargewicht |
295.21 g/mol |
IUPAC-Name |
(5R,6S)-5-(aminomethyl)-1-methyl-6-(1-methylimidazol-2-yl)piperidin-2-one;dihydrochloride |
InChI |
InChI=1S/C11H18N4O.2ClH/c1-14-6-5-13-11(14)10-8(7-12)3-4-9(16)15(10)2;;/h5-6,8,10H,3-4,7,12H2,1-2H3;2*1H/t8-,10+;;/m1../s1 |
InChI-Schlüssel |
TVMRRBBGEKHKAG-WAZPLGGWSA-N |
Isomerische SMILES |
CN1C=CN=C1[C@@H]2[C@H](CCC(=O)N2C)CN.Cl.Cl |
Kanonische SMILES |
CN1C=CN=C1C2C(CCC(=O)N2C)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


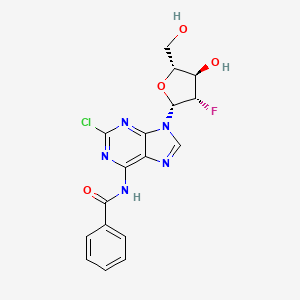
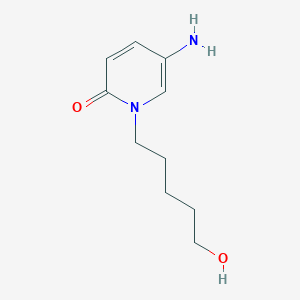
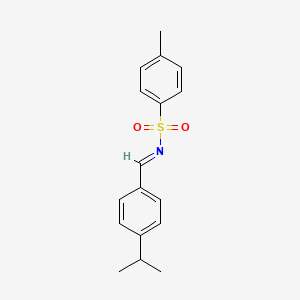

![9-Azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13647956.png)

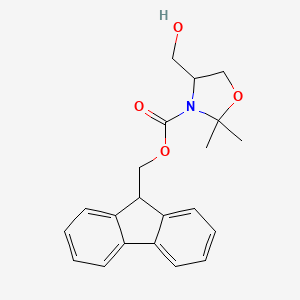
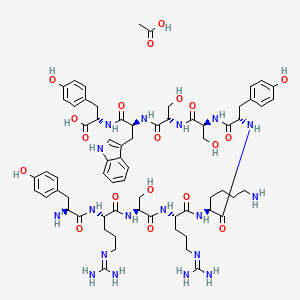

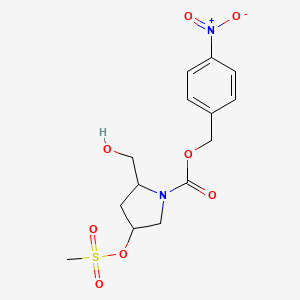

![Tert-butyl4-amino-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13647987.png)
